molecular formula C10H8N4O2 B14928461 Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B14928461
M. Wt: 216.20 g/mol
InChI Key: GNBKRMZIKMSIMV-UHFFFAOYSA-N
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Description

Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like triethylamine or piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with nucleic acids, proteins, and other biomolecules, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and cyano groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its fused ring structure enhances its stability and interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H8N4O2/c1-6-3-8(10(15)16-2)13-9-7(4-11)5-12-14(6)9/h3,5H,1-2H3

InChI Key

GNBKRMZIKMSIMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C#N)C(=O)OC

Origin of Product

United States

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